molecular formula C28H43NO B11939609 Octadecanamide, N-2-naphthalenyl- CAS No. 116369-45-0

Octadecanamide, N-2-naphthalenyl-

Katalognummer: B11939609
CAS-Nummer: 116369-45-0
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: DQMSSQYEMIPENU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octadecanamide, N-2-naphthalenyl-: is a chemical compound with the molecular formula C28H43NO and a molecular weight of 409.65 g/mol It is an amide derivative of octadecanoic acid (stearic acid) and 2-naphthylamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N-2-naphthalenyl- typically involves the reaction of octadecanoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with 2-naphthylamine to yield the desired amide .

Industrial Production Methods: Industrial production of Octadecanamide, N-2-naphthalenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Octadecanamide, N-2-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of Octadecanamide, N-2-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The naphthyl ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Octadecanamide, N-2-naphthalenyl- is unique due to its combination of a long aliphatic chain and a naphthyl ring, which imparts distinct chemical and physical properties. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Eigenschaften

CAS-Nummer

116369-45-0

Molekularformel

C28H43NO

Molekulargewicht

409.6 g/mol

IUPAC-Name

N-naphthalen-2-yloctadecanamide

InChI

InChI=1S/C28H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(30)29-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3,(H,29,30)

InChI-Schlüssel

DQMSSQYEMIPENU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.